molecular formula C15H14O2 B7774592 4-Hydroxy-3-methoxystilbene CAS No. 3391-75-1

4-Hydroxy-3-methoxystilbene

Cat. No. B7774592
CAS RN: 3391-75-1
M. Wt: 226.27 g/mol
InChI Key: NGWKZKAEKABLFG-BQYQJAHWSA-N
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Description

4-Hydroxy-3-methoxystilbene is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methoxystilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxystilbene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analytical Chemistry Applications : Sinsheimer and Smith (1967) developed chromatographic systems for separating various hydroxystilbenes, including 4-Hydroxy-3-methoxystilbene. They also described methods for quantitative analysis using spectrofluorimetry and vapor phase chromatography (Sinsheimer & Smith, 1967).

  • Pharmacology and Biological Activity :

    • Jung et al. (2017) explored the synthesis of chalcone derivatives, including 4-Hydroxy-3-methoxystilbene, and their biological activities such as free radical scavenging and anti-inflammatory properties (Jung et al., 2017).
    • Nowicki et al. (2022) studied the enhanced biological activity of a liposomal formulation of a methoxystilbene analog in ovarian cancer models, indicating potential therapeutic applications (Nowicki et al., 2022).
    • Ferreira et al. (2006) investigated the interaction between doxorubicin and hydroxystilbene derivatives, including 4-Hydroxy-3-methoxystilbene, in drug-resistant cancer cells, suggesting its potential role in overcoming multidrug resistance (Ferreira et al., 2006).
  • Organic Chemistry and Synthesis :

    • Ali, Kondo, and Tsuda (1992) described the synthesis of various hydroxystilbenes, emphasizing the importance of the hydroxy group at specific positions for nematocidal activity, which could include compounds like 4-Hydroxy-3-methoxystilbene (Ali, Kondo, & Tsuda, 1992).
    • Shen Yong-jia (2013) researched the synthetic process for key intermediates of resveratrol, which may involve the use of hydroxystilbenes such as 4-Hydroxy-3-methoxystilbene (Shen Yong-jia, 2013).

properties

IUPAC Name

2-methoxy-4-[(E)-2-phenylethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKZKAEKABLFG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxystilbene

CAS RN

3391-75-1
Record name NSC126252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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